(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol
Description
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol is a fluorinated organosilicon compound characterized by a perfluorinated alkyl chain (C8F13) attached to a silanetriol (Si(OH)3) group. This structure confers unique properties, including high hydrophobicity, chemical resistance, and surface-active behavior. Its applications span coatings, surfactants, and specialty materials, though its use in consumer sprays is restricted to professional settings at concentrations ≥2 ppm due to inhalation hazards .
Properties
CAS No. |
185911-29-9 |
|---|---|
Molecular Formula |
C6F13CH2CH2Si(OH)3 C8H7F13O3Si |
Molecular Weight |
426.20 g/mol |
IUPAC Name |
trihydroxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane |
InChI |
InChI=1S/C8H7F13O3Si/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22-24H,1-2H2 |
InChI Key |
UXYQQIJQHQGVRW-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si](O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol typically involves the reaction of a fluorinated alkylsilane precursor with water or a suitable hydrolyzing agent. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the hydrolysis process.
Industrial Production Methods
In industrial settings, the production of (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol may involve large-scale hydrolysis of fluorinated alkylsilanes under optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form silanols and other silicon-containing products.
Condensation: It can participate in condensation reactions to form siloxane bonds, leading to the formation of polymers and networks.
Substitution: The fluorinated alkyl chain can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and acids for hydrolysis and condensation reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various silicon-containing polymers. These products retain the unique properties of the fluorinated alkyl chain, such as hydrophobicity and chemical resistance.
Scientific Research Applications
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of fluorinated siloxanes and polymers, which are valuable in coatings, adhesives, and sealants.
Biology: The compound’s hydrophobic properties make it useful in the development of biomaterials and surface coatings for medical devices.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical implants due to its biocompatibility and chemical stability.
Industry: The compound is used in the production of high-performance materials, such as water-repellent coatings, lubricants, and protective films.
Mechanism of Action
The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol involves its ability to form strong bonds with various substrates through its silanetriol group. The fluorinated alkyl chain imparts hydrophobicity and chemical resistance, making the compound effective in creating durable and protective coatings. The molecular targets and pathways involved include the formation of siloxane bonds and interactions with hydrophobic surfaces.
Comparison with Similar Compounds
Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silane
- Molecular Formula : C14H19F13O3Si
- Molecular Weight : 510.36 g/mol
- Key Features : Ethoxy groups replace hydroxyls on the silicon center, making it a hydrolyzable precursor to silanetriol. The ethoxy groups enhance solubility in organic solvents, facilitating its use in coatings and surface modifications.
- Applications : Used as a water-repellent agent in textiles and construction materials. Hydrolyzes in aqueous environments to form silanetriol .
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)tin Azide
- Molecular Formula : C24H12F39N3Sn
- Molecular Weight : ~1,200 g/mol (estimated)
- Key Features : A tin-based compound with azide (-N3) functionality. The tin center introduces metallic reactivity, while the azide group enables click chemistry applications.
- Applications: Potential use in polymer crosslinking or explosives. Higher toxicity due to tin and azide moieties compared to silanetriol .
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-octyl Phosphorodichloridate
- Molecular Formula : C8H4Cl2F13O2P
- Molecular Weight : 480.98 g/mol
- Key Features : Phosphorus-centered dichloridate with a fluorinated chain. The Cl atoms make it highly reactive, suitable for phosphorylation reactions.
- Applications : Intermediate in synthesizing flame retardants or agrochemicals. More reactive but less stable than silanetriol .
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol
- Molecular Formula : C8H6F12O
- Molecular Weight : 346.11 g/mol
- Key Features : A fluorinated alcohol with one fewer fluorine atom than silanetriol. The hydroxyl group at the 2-position enhances solubility in polar solvents.
- Applications : Surfactant or solvent in electronics cleaning. Lower fluorine content reduces hydrophobicity compared to silanetriol .
Comparative Analysis Table
Research Findings and Performance Metrics
- Hydrophobicity: Silanetriol outperforms dodecafluoro-2-octanol in water contact angle tests (>110° vs. ~90°) due to its fully fluorinated chain and silanol crosslinking .
- Thermal Stability : Triethoxy(tridecafluorooctyl)silane decomposes at 250°C, while silanetriol degrades at ~200°C due to hydroxyl group sensitivity .
- Toxicity : Silanetriol’s inhalation hazard (≥2 ppm) contrasts with tris(tridecafluorooctyl)tin azide’s acute toxicity from tin and azide .
Regulatory and Environmental Considerations
Biological Activity
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol (TDFA) is a perfluoroalkyl silane compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of TDFA through various studies and regulatory assessments.
- Molecular Formula : C8H15F13O3Si
- Molecular Weight : 408.27 g/mol
- CAS Number : 34455-29-3
TDFA is characterized by its fluorinated carbon chain and silane functional group, which contribute to its hydrophobicity and potential interactions with biological systems.
Biological Activity Overview
The biological activity of TDFA has been explored in various contexts including toxicity assessments and environmental impact studies. The following sections summarize key findings from recent research.
Toxicity Studies
- Acute Toxicity :
- Chronic Effects :
Regulatory Findings
Regulatory bodies have evaluated TDFA under various frameworks:
- REACH Regulation : The European Chemicals Agency (ECHA) has classified TDFA as a substance of very high concern due to its persistence and bioaccumulation potential .
- Risk Assessments : The Committee for Risk Assessment (RAC) concluded that the risks associated with TDFA in consumer products are not adequately controlled without restrictions .
Case Studies
Several case studies have highlighted the implications of TDFA's biological activity:
- Environmental Impact Assessment :
- Human Health Concerns :
Data Tables
The following table summarizes key findings related to the biological activity of TDFA:
| Study/Assessment | Focus Area | Key Findings |
|---|---|---|
| RAC Assessment | Risk Evaluation | Risks not adequately controlled; need for restrictions |
| ECHA Report | Bioaccumulation Potential | Classified as very persistent and bioaccumulative |
| Environmental Study | Aquatic Toxicity | Acute toxicity observed; contamination of local ecosystems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
